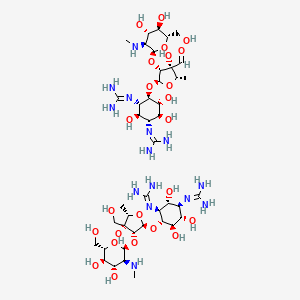
Amino-PEG4-CH2CO2H
Overview
Description
Amino-PEG4-CH2CO2H, also known as Amino-PEG4-Carboxylic Acid, is a polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid. This compound is characterized by its hydrophilic PEG spacer, which enhances solubility in aqueous media. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones and aldehydes), while the terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .
Preparation Methods
The synthesis of Amino-PEG4-CH2CO2H involves a multi-step reaction process. One common synthetic route includes the following steps :
Triethylamine in Tetrahydrofuran: The initial step involves the reaction of triethylamine with tetrahydrofuran.
Sodium Azide in N,N-Dimethylformamide: The intermediate product is then reacted with sodium azide in N,N-dimethylformamide under heating conditions.
Jones Reagent: Finally, the product is treated with Jones reagent to yield this compound.
Chemical Reactions Analysis
Amino-PEG4-CH2CO2H undergoes various types of chemical reactions, including substitution and condensation reactions :
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form stable amide bonds.
Condensation Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form amide bonds.
Scientific Research Applications
Amino-PEG4-CH2CO2H has a wide range of applications in scientific research :
Chemistry: It is used as a PEG linker in the synthesis of various compounds, enhancing solubility and stability.
Biology: The compound is utilized in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules.
Medicine: this compound is employed in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry: It is used in the production of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Amino-PEG4-CH2CO2H involves its reactive functional groups:
Amino Group: The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form stable amide bonds.
Carboxylic Acid Group: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as EDC or DCC to form amide bonds.
Comparison with Similar Compounds
Amino-PEG4-CH2CO2H is unique due to its specific functional groups and PEG spacer :
Similar Compounds: Other similar compounds include Amino-PEG2-Carboxylic Acid, Amino-PEG3-Carboxylic Acid, and Amino-PEG6-Carboxylic Acid.
Uniqueness: The PEG spacer in this compound enhances its solubility in aqueous media, making it particularly useful in applications requiring high solubility and stability.
Properties
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRAKTLKDKKZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594283 | |
| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195071-49-9 | |
| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)
![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)
